
7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid is a chemical compound characterized by its unique structure, which includes an imidazolidinone ring substituted with a methyl group and a heptanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid typically involves the cyclization of acyclic precursors. One common method is the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles. This reaction leads to the formation of imidazolidin-2-ones, which can then be further functionalized to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization methods. The process typically requires careful control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The imidazolidinone ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the imidazolidinone ring.
Applications De Recherche Scientifique
7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and antihypertensive agents.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of blood pressure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazolidinone derivatives, such as:
- 4-(2-imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid
- 1-(2,2-dimethoxyethyl)urea derivatives
Uniqueness
7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid is unique due to its specific substitution pattern and the presence of the heptanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88193-34-4 |
|---|---|
Formule moléculaire |
C11H20N2O3 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
7-(5-methyl-2-oxoimidazolidin-4-yl)heptanoic acid |
InChI |
InChI=1S/C11H20N2O3/c1-8-9(13-11(16)12-8)6-4-2-3-5-7-10(14)15/h8-9H,2-7H2,1H3,(H,14,15)(H2,12,13,16) |
Clé InChI |
IUMSGXVPHNYFMV-UHFFFAOYSA-N |
SMILES canonique |
CC1C(NC(=O)N1)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12944651.png)
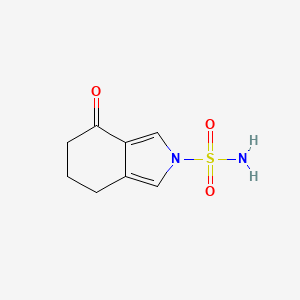
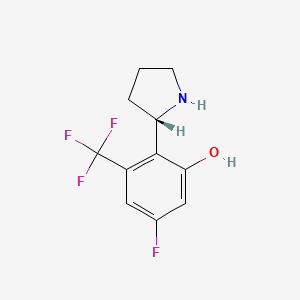
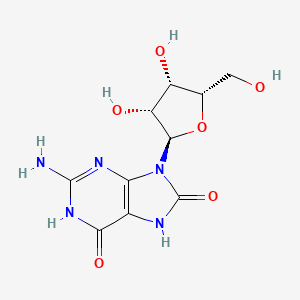
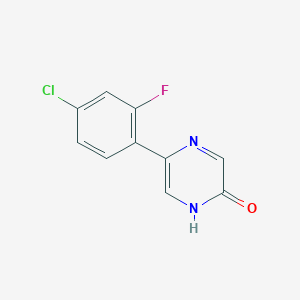

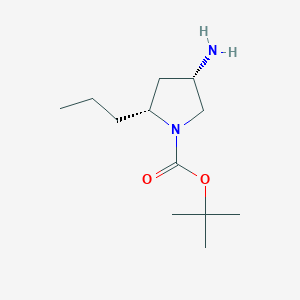
![Benzyl 3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12944700.png)
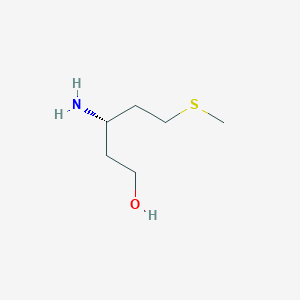
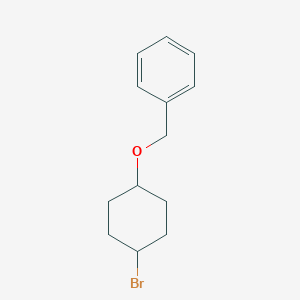
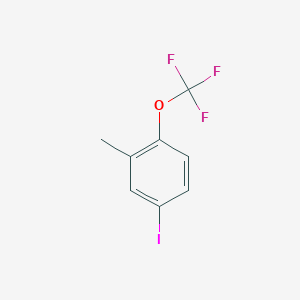
![N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12944722.png)

![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)
